

# Comparative Analysis of Reboxetine and Amitriptyline on Psychomotor Performance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Reboxetine**

Cat. No.: **B1679249**

[Get Quote](#)

A comparative analysis of the antidepressants **reboxetine** and amitriptyline reveals distinct differences in their effects on psychomotor performance. Clinical data indicates that **reboxetine**, a selective noradrenaline reuptake inhibitor (NRI), has a minimal impact on cognitive and psychomotor skills. In contrast, amitriptyline, a tricyclic antidepressant (TCA), demonstrates significant impairment across a range of psychomotor tasks. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Data Summary

The following table summarizes the quantitative data from a double-blind, 10-way crossover study comparing the effects of **reboxetine** and amitriptyline on various psychomotor performance tests in healthy male volunteers. The data presented reflects measurements taken at 3.5 hours post-dose.

| Psychomotor Test                       | Placebo | Reboxetine (4 mg) | Amitriptyline (25 mg) | p-value (Amitriptyline vs. Placebo/Reboxetine) |
|----------------------------------------|---------|-------------------|-----------------------|------------------------------------------------|
| Critical Flicker Fusion Threshold (Hz) | 30.33   | ~30.33            | 28.51                 | < 0.05                                         |
| Reaction Time (ms)                     | 540     | ~540              | 619                   | < 0.05                                         |
| Tracking Error (RMS units)             | 8.54    | ~8.54             | 16.34                 | < 0.05                                         |
| Short-term Memory Scanning (ms)        | 590     | ~590              | 742                   | < 0.05                                         |

Note: **Reboxetine** at doses of 0.5 mg, 1 mg, and 4 mg showed little to no effect on performance compared with placebo[1][2]. The values for **reboxetine** in the table are therefore represented as approximately equal to placebo.

## Experimental Protocols

The primary study providing the comparative data utilized a robust experimental design to assess the psychomotor effects of **reboxetine** and amitriptyline.

## Study Design

A double-blind, 10-way crossover study was conducted with ten healthy male volunteers[1][2]. Each participant received single oral doses of **reboxetine** (0.5 mg, 1 mg, or 4 mg), amitriptyline (25 mg), or a matched placebo, both with and without the co-administration of alcohol (0.6 mg/kg)[1][2].

## Psychometric Assessments

A battery of psychometric tests was administered at baseline and at 1, 2.25, 3.5, 6, and 9 hours post-dose to evaluate cognitive and psychomotor performance[1][2]. The key tests included:

- Critical Flicker Fusion (CFF) Threshold: This test measures the frequency at which a flickering light is perceived as a continuous, steady light. A lower threshold indicates a decrease in central nervous system arousal.
- Reaction Time: This test assesses the time taken to respond to a stimulus, providing a measure of processing speed and motor responsiveness.
- Tracking Task: This test evaluates fine motor control and coordination by requiring the participant to follow a moving target.
- Short-term Memory Scanning: This task assesses the speed and accuracy of retrieving information from short-term memory.

## Visualizations

## Comparative Pharmacological Mechanisms

The differing effects of **reboxetine** and amitriptyline on psychomotor performance can be attributed to their distinct pharmacological profiles. **Reboxetine** is a selective noradrenaline reuptake inhibitor, while amitriptyline has a broader mechanism of action, affecting multiple neurotransmitter systems.



[Click to download full resolution via product page](#)

Caption: Comparative pharmacological pathways of **reboxetine** and amitriptyline.

## Experimental Workflow

The following diagram illustrates the workflow of the clinical trial that compared the psychomotor effects of **reboxetine** and amitriptyline.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing psychomotor effects.

## Conclusion

The available evidence strongly indicates that **reboxetine**, at therapeutic doses, does not produce the disruptive effects on psychomotor performance that are characteristic of amitriptyline. Amitriptyline significantly impairs several aspects of psychomotor function, including central nervous system arousal, reaction time, motor coordination, and short-term memory. These findings are consistent with the more selective pharmacological profile of **reboxetine** compared to the broad-spectrum activity of amitriptyline. For researchers and clinicians, this distinction is critical when considering the impact of antidepressant therapy on a patient's daily functioning and safety, particularly in tasks requiring optimal psychomotor skills.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The effects of reboxetine and amitriptyline, with and without alcohol on cognitive function and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of reboxetine and amitriptyline, with and without alcohol on cognitive function and psychomotor performance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Reboxetine and Amitriptyline on Psychomotor Performance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679249#comparative-effects-of-reboxetine-and-amitriptyline-on-psychomotor-performance>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)